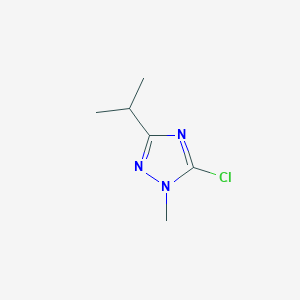
1-Bromo-2-(2,2-difluoropropoxy)-benzene
Vue d'ensemble
Description
1-Bromo-2-(2,2-difluoropropoxy)-benzene (DBFPB) is an organobromine compound that is widely used in scientific research and lab experiments. It is a highly reactive compound with a wide range of potential applications. DBFPB is an important tool in organic synthesis, as it can be used to form a variety of products and can be used in many different reactions. DBFPB is also used in the synthesis of other compounds, such as polymers, pharmaceuticals, and other materials.
Applications De Recherche Scientifique
Aryne Route to Naphthalenes
- Application in Aryne Chemistry : Research by Schlosser and Castagnetti (2001) details the use of 1-bromo-2-(trifluoromethoxy)benzene, a compound structurally similar to 1-Bromo-2-(2,2-difluoropropoxy)-benzene, in generating arynes. These arynes are then used to synthesize naphthalenes, highlighting its utility in complex organic syntheses (Schlosser & Castagnetti, 2001).
Fluorescence Properties
- Synthesis and Photoluminescence : Liang Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene and investigated its photoluminescence properties. This research indicates potential applications of similar bromo-benzene compounds in materials science, particularly in light-emitting materials (Liang Zuo-qi, 2015).
Organometallic Compounds
- Synthesis of Ethynylferrocene Compounds : Fink et al. (1997) synthesized and characterized ethynylferrocene compounds of 1,3,5-tribromobenzene, demonstrating the role of bromo-benzene derivatives in organometallic chemistry (Fink et al., 1997).
Synthesis of Biaryls
- Diels–Alder Reactions : Muzalevskiy et al. (2009) utilized 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes in Diels–Alder reactions for synthesizing ortho-CF2Br-Substituted biaryls. This application shows the role of such compounds in facilitating specific types of chemical reactions (Muzalevskiy et al., 2009).
Organometallic Synthesis
- Synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene : Porwisiak and Schlosser (1996) used 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a starting material for various organometallic syntheses, indicating the potential utility of 1-Bromo-2-(2,2-difluoropropoxy)-benzene in similar applications (Porwisiak & Schlosser, 1996).
Propriétés
IUPAC Name |
1-bromo-2-(2,2-difluoropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-9(11,12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKUYZJOJWDPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2,2-difluoropropoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)

![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)








![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)